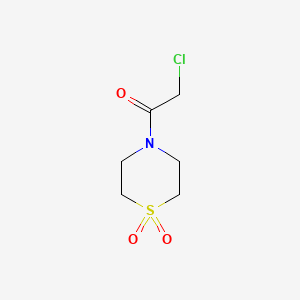

4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione

Descripción general

Descripción

4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione is an organic compound that features a thiomorpholine ring substituted with a chloroacetyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione typically involves the reaction of thiomorpholine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Thiomorpholine+Chloroacetyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloroacetyl group undergoes nucleophilic substitution with various nucleophiles, forming derivatives with modified biological and chemical properties.

Key Reactions:

-

Amine Substitution: Reacts with primary/secondary amines (e.g., morpholine, thiomorpholine) in ethanol under microwave irradiation (80°C, 1 h) using MgO as a catalyst, yielding substituted amides. Reported yields range from 55–76% .

-

Thiol Substitution: Forms thioether derivatives when treated with thiols (e.g., thioglycolic acid) in basic conditions (NaOH, H₂O) .

Mechanism:

The reaction proceeds via an SN² mechanism, where the nucleophile attacks the electrophilic carbon adjacent to the chlorine atom, displacing the chloride ion (Fig. 1).

Condensation Reactions

The carbonyl group participates in Knoevenagel condensations with aldehydes, forming α,β-unsaturated derivatives.

Example:

-

Reaction with aromatic aldehydes (e.g., benzaldehyde) in ethanol under microwave conditions produces 5-arylidene-1,3-thiazol-4(5H)-one derivatives, which are bioactive intermediates .

Conditions:

-

Catalyst: MgO (solid base)

-

Solvent: Ethanol

-

Temperature: 80°C

-

Time: 1 h

Hydrolysis and Derivative Formation

The chloroacetyl group is hydrolyzed to carboxylic acid under alkaline or acidic conditions.

Pathways:

-

Alkaline Hydrolysis: Treatment with aqueous NaOH yields 2-carboxy-1-thiomorpholine-1,1-dione .

-

Acid Hydrolysis: Concentrated HCl at reflux generates the same carboxylic acid derivative but with slower kinetics .

Applications:

The carboxylic acid serves as a precursor for esterification or amidation reactions, enabling further functionalization .

Oxidation and Reduction Pathways

While the thiomorpholine ring is fully oxidized (1,1-dione), the chloroacetyl group can be reduced or further functionalized.

Reduction:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Synthesis of Pharmaceutical Compounds

4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for the modification of the chloroacetyl group, enabling the creation of diverse derivatives with potential therapeutic effects.

Biological Activity

Research has indicated that this compound exhibits notable biological activities, including:

- Antimicrobial Properties : It has shown efficacy against a range of bacterial pathogens by disrupting cell wall synthesis and inhibiting essential metabolic pathways .

- Anticancer Activity : Studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways, demonstrating potential in cancer therapy .

Biological Studies

Enzyme Inhibition Studies

The compound is utilized in studying enzyme interactions and inhibition mechanisms. The chloroacetyl moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that affect their activity. This property makes it a valuable tool for investigating various molecular pathways and cellular processes.

Materials Science

Development of Novel Materials

In materials science, this compound is employed in the development of advanced materials with specific properties. Its ability to undergo nucleophilic substitution reactions allows for the incorporation into polymers and coatings, enhancing material characteristics such as durability and chemical resistance.

Case Study 1: Antimicrobial Activity

In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of this compound against various strains of bacteria. The compound demonstrated significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent .

Case Study 2: Anticancer Properties

Another study focused on the anticancer properties of this compound. It was found to induce apoptosis in human cancer cell lines via caspase activation. The results suggested that further development could lead to novel anticancer therapies based on this compound .

Mecanismo De Acción

The mechanism of action of 4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione involves its interaction with biological molecules. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various molecular pathways and cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

4-(2-Chloroacetyl)piperazin-1-yl derivatives: These compounds have similar structures but with a piperazine ring instead of a thiomorpholine ring.

Thiazolidinedione derivatives: These compounds share the dione functionality but have different ring structures.

Uniqueness

4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione is unique due to the presence of both a chloroacetyl group and a thiomorpholine ring. This combination imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Actividad Biológica

4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a thiomorpholine ring substituted with a chloroacetyl group. This configuration contributes to its reactivity and interaction with biological targets. The compound is known for undergoing various chemical reactions, including nucleophilic substitutions and oxidation reactions, which can influence its biological activity.

The biological activity of this compound primarily involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzymatic activities critical for various cellular functions. The compound's binding affinity is influenced by both the chloroacetyl group and the thiomorpholine moiety, which enhance its specificity towards molecular targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In particular, it has shown efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 mg/mL |

| Escherichia coli | 10 mg/mL |

| Proteus mirabilis | 12 mg/mL |

These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce cytotoxic effects in various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 (Colon cancer) | 9 nM |

| MCF-7 (Breast cancer) | 17 nM |

| HeLa (Cervical cancer) | 0.85 µM |

These findings suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

A notable case study involved the synthesis of derivatives of this compound to enhance its biological activity. For instance, modifications to the chloroacetyl group led to derivatives with improved antimicrobial and anticancer activities. One derivative demonstrated an MIC against Mycobacterium tuberculosis of just 3.12 µg/mL, highlighting the potential for developing more potent analogs .

Propiedades

IUPAC Name |

2-chloro-1-(1,1-dioxo-1,4-thiazinan-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO3S/c7-5-6(9)8-1-3-12(10,11)4-2-8/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROCMXSDHJESTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.